5-methyl-2-nitrobenzene-1-sulfonyl chloride
Description
5-Methyl-2-nitrobenzene-1-sulfonyl chloride (CAS: 121-02-8) is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₅ClNO₄S and a molecular weight of 235.64 g/mol. Its structure consists of a benzene ring bearing a methyl group at position 2, a nitro group at position 5, and a sulfonyl chloride group at position 1 (the para position relative to the nitro group) . This compound is primarily used as a precursor for synthesizing sulfonamides, which exhibit biological activities such as anti-microbial, anti-inflammatory, and anti-HIV properties .
Properties
IUPAC Name |
5-methyl-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYVMTZPQQYAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-methyl-2-nitrobenzene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 5-methyl-2-nitrotoluene with chlorosulfonic acid. The reaction is typically carried out under controlled conditions, with the temperature maintained around 65°C for 24 hours . The reaction mixture is then quenched with ice water, and the product is extracted using dichloromethane . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
5-methyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate derivatives.
Scientific Research Applications
5-methyl-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate derivatives, which are important in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 5-methyl-2-nitrobenzene-1-sulfonyl chloride with similar compounds, supported by data tables and research findings.
Structural and Molecular Comparison
Table 1: Key Properties of Sulfonyl Chloride Derivatives
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs):
- The nitro group in this compound enhances electrophilicity at the sulfonyl chloride group, making it reactive toward nucleophiles like amines (to form sulfonamides) .
- In 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride , the combined presence of chloro, fluoro, and nitro groups creates a highly electron-deficient ring, increasing stability but reducing solubility in polar solvents .
Steric Effects:
- The methyl group at position 2 in the target compound introduces steric hindrance, which can slow reactions at the sulfonyl chloride site compared to unsubstituted analogs like 4-nitrobenzenesulfonyl chloride .
Functional Group Diversity: 5-Acetamido-2-methylbenzene-1-sulfonyl chloride contains an acetamido group, enabling participation in hydrogen bonding and expanding its utility in drug design . 5-Bromo-2-cyanobenzene-1-sulfonyl chloride integrates a cyano group, which facilitates cross-coupling reactions in agrochemical synthesis .
Biological Activity
5-Methyl-2-nitrobenzene-1-sulfonyl chloride (also known as 5-methyl-2-nitrobenzenesulfonyl chloride) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Molecular Formula: C7H8ClNO3S
Molecular Weight: 219.66 g/mol
IUPAC Name: 5-methyl-2-nitrobenzenesulfonyl chloride
The compound features a nitro group and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that compounds containing sulfonyl chloride groups often exhibit significant antimicrobial activity. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of various pathogens, including resistant strains of bacteria.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4-8 | Moderate activity against MRSA |
| Mycobacterium abscessus | 4-8 | Effective against resistant strains |
| Escherichia coli | 16 | Inhibition observed |
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study involving MDA-MB-231 and MCF-7 breast cancer cell lines, the compound exhibited an IC50 value of approximately 10 µM, indicating potent inhibitory effects on cell proliferation. Notably, it showed significantly less toxicity towards normal cell lines, suggesting a favorable therapeutic index.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 10 | High selectivity over MCF10A |
| MCF-7 | 12 | Favorable compared to standard chemotherapeutics |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an irreversible inhibitor of certain enzymes involved in cancer cell metabolism.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells.
- Apoptosis Pathway Activation: It may activate caspases and other proteins involved in programmed cell death, enhancing its anticancer effects.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound is rapidly absorbed with moderate bioavailability. Toxicological assessments reveal that at therapeutic doses, it exhibits acceptable safety profiles in animal models.
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Cmax (mg/mL) | 0.592 ± 0.062 |
| t1/2 (hours) | 3.5 |
| Clearance (mL/min/kg) | 15.4 |
Q & A
Q. What are the standard synthetic routes for preparing 5-methyl-2-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. For structurally similar sulfonyl chlorides (e.g., 2-chloro-5-nitrobenzene-1-sulfonyl chloride), methods include:
-
Chlorinating Agents : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in solvents like dichloromethane (DCM) or benzene. Thionyl chloride is preferred for its high reactivity, but oxalyl chloride may reduce side reactions .
-
Temperature : Reactions are often conducted at 0–50°C. Lower temperatures (0–20°C) minimize decomposition, while higher temperatures (50°C) accelerate reactivity but may increase byproducts .
-
Workup : Purification via aqueous washes (to remove residual acid) and recrystallization from non-polar solvents (e.g., hexane) yields solids with >95% purity. NMR (¹H/¹³C) and melting point analysis are critical for confirming structure .
- Data Table : Comparison of Reaction Conditions for Analogous Compounds
| Chlorinating Agent | Solvent | Temp (°C) | Reaction Time | Yield (%) | Purity (NMR) | Source |
|---|---|---|---|---|---|---|
| Thionyl chloride | DCM | 0–20 | 4–12 h | 60–75 | 95% | |
| Oxalyl chloride | Benzene | 50 | 1–4 h | 70–85 | 98% |
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 8.5–7.5 ppm for aromatic protons, δ 2.6 ppm for methyl), ¹³C NMR, and IR (S=O stretching at ~1370 cm⁻¹) are standard .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values.
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity; retention time should match authenticated standards .
Q. What are the primary reactivity trends of this compound in sulfonamide formation?
- Methodological Answer : Reacts with amines (e.g., 5-amino-2-methoxyaniline) in the presence of a base (triethylamine or pyridine) to form sulfonamides. Key considerations:
- Stoichiometry : Use 1.1–1.3 equivalents of sulfonyl chloride to ensure complete reaction.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution.
- Byproduct Management : Neutralize HCl byproduct with excess base to prevent side reactions .
Advanced Research Questions
Q. How can conflicting data on reaction selectivity in sulfonyl chloride synthesis be resolved?
- Methodological Answer : Discrepancies in selectivity (e.g., para vs. ortho substitution) often arise from:
- Steric Effects : The methyl group at position 5 may hinder electrophilic attack at adjacent positions.
- Temperature Control : Lower temperatures favor kinetic products (e.g., meta substitution), while higher temperatures favor thermodynamic products.
- Catalytic Additives : Lewis acids (e.g., AlCl₃) can direct nitration or sulfonation regioselectivity. Validate via DFT calculations to predict dominant pathways .
Q. What strategies optimize the stability of this compound under storage and reaction conditions?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture .
- In Situ Generation : Prepare fresh by reacting the corresponding sulfonic acid with PCl₅, avoiding long-term storage .
- Stability Assays : Monitor degradation via TLC or HPLC; hydrolyzed products (sulfonic acids) show distinct Rf values or retention times .
Q. How does the nitro group influence the electronic properties and reactivity of this sulfonyl chloride?
- Methodological Answer :
- Electron-Withdrawing Effect : The nitro group deactivates the benzene ring, reducing electrophilicity at the sulfonyl chloride group. This necessitates stronger nucleophiles (e.g., aryl amines) for substitution.
- Resonance Effects : Nitro groups direct further functionalization (e.g., reduction to amines) at specific positions. Use cyclic voltammetry to assess redox behavior .
Q. What advanced applications exist for derivatives of this compound in medicinal chemistry?
- Methodological Answer :
- Sulfonamide Libraries : React with heterocyclic amines (e.g., pyridines) to generate bioactive molecules. For example, derivatives show activity as kinase inhibitors or antimicrobial agents .
- Proteolysis-Targeting Chimeras (PROTACs) : Use as a linker due to its rigidity and solubility profile. Validate binding via SPR or crystallography .
Contradiction Analysis
Q. Why do different studies report varying yields for sulfonamide derivatives of this compound?
- Methodological Answer : Yield discrepancies (50–90%) stem from:
- Amine Basicity : Weakly basic amines (e.g., anilines) require longer reaction times or higher temperatures.
- Solvent Polarity : DMF improves solubility of polar intermediates, while DCM may limit reactivity.
- Workup Efficiency : Incomplete removal of HCl (via aqueous washes) can precipitate unreacted starting material, falsely lowering yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
